molecular formula C19H26N2O4 B2673153 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide CAS No. 899982-25-3

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide

Cat. No.: B2673153
CAS No.: 899982-25-3
M. Wt: 346.427
InChI Key: JUERHSGZNHMZTH-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide involves multiple steps, starting with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.4]nonan-2-ylmethanol. This intermediate is typically synthesized through a series of reactions involving the formation of the spirocyclic ring system . The final compound is obtained by reacting the intermediate with 3-phenylpropylamine and oxalyl chloride under controlled conditions .

Chemical Reactions Analysis

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide undergoes various chemical reactions, including:

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide can be compared with other spirocyclic compounds, such as:

These comparisons highlight the uniqueness of N1-(1,4-dioxaspiro[4

Properties

IUPAC Name

N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c22-17(20-12-6-9-15-7-2-1-3-8-15)18(23)21-13-16-14-24-19(25-16)10-4-5-11-19/h1-3,7-8,16H,4-6,9-14H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUERHSGZNHMZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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